2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one is a complex organic compound characterized by the presence of a biphenyl group and a triazole ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activities.
This compound belongs to the class of thioether derivatives and is classified under heterocyclic compounds due to the presence of the triazole ring. It exhibits properties typical of both organic sulfur compounds and nitrogen-containing heterocycles.
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one generally involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time must be carefully controlled .
The molecular formula of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one is . Its structure features:
Key structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C24H20N4OS |
InChI Key | YPFPBIPTSUIHDV-UHFFFAOYSA-N |
Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=NC=C4 |
The compound can participate in various chemical reactions typical of thioethers and nitrogen heterocycles:
These reactions are often facilitated by specific catalysts or under particular conditions (e.g., acidic or basic environments) to promote desired pathways while minimizing side reactions .
The mechanism of action for compounds like 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one typically involves:
Studies have shown that similar compounds exhibit antimicrobial and antifungal properties due to their ability to disrupt cellular processes through enzyme inhibition .
Some notable physical properties include:
Chemical stability is influenced by factors such as pH and temperature. The compound may degrade under extreme conditions but remains stable under standard laboratory environments.
The potential applications of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: